molecular formula C25H21NO3S B2898261 3-(3,4-DIMETHYLBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE CAS No. 899760-06-6

3-(3,4-DIMETHYLBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2898261
CAS No.: 899760-06-6
M. Wt: 415.51
InChI Key: LSFFVQCMKWZRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-DIMETHYLBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3,4-dimethylphenyl with 4-tosylquinoline-3-carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure found in many biologically active compounds.

    Tosylquinoline derivatives: Compounds with similar structural features and biological activities.

Uniqueness

3-(3,4-DIMETHYLBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE is unique due to the presence of both 3,4-dimethylphenyl and 4-tosylquinoline moieties, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3S/c1-16-8-12-20(13-9-16)30(28,29)25-21-6-4-5-7-23(21)26-15-22(25)24(27)19-11-10-17(2)18(3)14-19/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFFVQCMKWZRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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